molecular formula C13H20N4O3 B13452620 tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate

tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B13452620
M. Wt: 280.32 g/mol
InChI Key: BASFCDBVZOSMCW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate (CAS 2423320-01-6) is a synthetic piperazine-carboxylate derivative incorporating an imidazole carbonyl moiety. This molecular architecture is frequently employed in medicinal chemistry and pharmaceutical research as a key building block for the development of novel bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and handles its solubility properties, making it a valuable intermediate in multi-step synthetic pathways. While specific biological data for this exact compound is limited in available literature, its core structural features are associated with significant research potential. Piperazine-carboxylate derivatives demonstrate corrosion inhibition properties for carbon steel in acidic environments . Furthermore, structurally similar tert-butyl piperazine/piperidine carboxylate compounds show promise in pharmaceutical research, demonstrating potent agonistic activity towards the GPR119 receptor, a target for type-2 diabetes mellitus . The embedded imidazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metals. This compound is intended for research and development use in laboratory settings only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-6-16(7-9-17)11(18)10-14-4-5-15-10/h4-5H,6-9H2,1-3H3,(H,14,15)

InChI Key

BASFCDBVZOSMCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Direct Amidation Approach via Imidazole Derivative Coupling

Method Overview:
This method involves the nucleophilic attack of a piperazine derivative on an imidazole-1-carboxylic acid derivative, typically an activated ester or acid chloride, to form the desired carbamate linkage.

Stepwise Procedure:

  • Preparation of Imidazole-1-Carbonyl Chloride:
    Imidazole-1-carboxylic acid is chlorinated using reagents such as thionyl chloride or oxalyl chloride under reflux conditions to generate the reactive acid chloride intermediate.

  • Coupling with Piperazine Derivative:
    The piperazine derivative, often protected at the nitrogen with a tert-butyl group, is dissolved in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF).
    The imidazole-1-carbonyl chloride is added dropwise at low temperature (0–5°C) to control exothermicity, with a base such as triethylamine or pyridine to neutralize HCl formed during the reaction.

  • Formation of the Carbamate Linkage:
    The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the acyl chloride, forming the carbamate bond. The mixture is stirred under inert atmosphere (nitrogen or argon) for several hours at room temperature.

  • Introduction of the tert-Butyl Group:
    The tert-butyl group is often introduced at the piperazine nitrogen prior to coupling or via tert-butyl chloroformate in the presence of a base, ensuring the carbamate formation is selective.

  • Purification:
    The crude product is purified through column chromatography, typically using silica gel with suitable eluents (e.g., ethyl acetate/hexanes).

Advantages:

  • High selectivity and yields.
  • Compatibility with various functional groups.

One-Pot Click Chemistry Synthesis

Method Overview:
Recent advances leverage click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize the compound efficiently.

Procedure:

  • Preparation of Alkyne-Functionalized Piperazine:
    Piperazine derivatives are functionalized with terminal alkynes.

  • Reaction with Imidazole-1-Azide:
    Imidazole-1-azide is prepared via diazotransfer reactions from imidazole-1-carboxylic acid derivatives.

  • CuAAC Reaction Conditions:
    The mixture of alkyne-piperazine and azide-imidazole is reacted in the presence of CuI catalyst, a suitable ligand (e.g., tris(benzyltriazolylmethyl)amine), and a base like DIPEA in a polar solvent such as dimethylformamide (DMF).
    The reaction is rapid (~5 minutes) and yields high purity products (~95–98%).

  • Post-Reaction Processing:
    The crude mixture is filtered, washed, and purified via chromatography.

Advantages:

  • Rapid, high-yielding, and environmentally friendly.
  • Suitable for combinatorial synthesis.

Amide Coupling with Activated Imidazole Derivatives

Method Overview:
This approach involves activating imidazole derivatives as N-hydroxysuccinimide (NHS) esters or carbodiimide-mediated coupling.

Stepwise Procedure:

  • Activation of Imidazole Carboxylic Acid:
    Imidazole-1-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS to form an active ester.

  • Coupling with Piperazine:
    The activated imidazole ester is added to a solution of tert-butyl-protected piperazine in an inert solvent like DMF or DMSO, with a base such as DIPEA.

  • Reaction Conditions:
    The mixture is stirred at room temperature or slightly elevated temperatures (~25–40°C) for several hours to overnight.

  • Isolation and Purification:
    The product is purified via chromatography, with characterization confirming the formation of the carbamate linkage.

Advantages:

  • Mild reaction conditions.
  • Good for sensitive functional groups.

Key Reaction Parameters and Optimization

Parameter Range/Condition Notes
Temperature 20–140°C Elevated temperatures (90–140°C) favor coupling reactions; lower temperatures (20–35°C) are used for carbamate formation to prevent side reactions.
Solvent Dichloromethane, THF, DMF, Toluene Choice depends on reaction step; polar aprotic solvents enhance reactivity.
Catalyst CuI (for click chemistry), DCC or EDC (for coupling) Catalysts and coupling agents are selected based on reaction pathway.
Reaction Time Minutes to hours Click reactions occur rapidly (~5 min); amidation may take 12–24 hours.

Research Discoveries and Innovations

Recent research emphasizes the following:

  • Efficiency and Selectivity:
    The one-pot click chemistry method significantly reduces reaction time and improves yields, as demonstrated in the synthesis of related piperazine derivatives for biological applications (see).

  • Cost-Effective Routes:
    Patent literature highlights the development of routes that minimize expensive raw materials, favoring the use of readily available imidazole and piperazine derivatives, with process optimizations reducing overall costs (,).

  • Green Chemistry Approaches:
    Use of catalytic systems like Cu(I) and benign solvents aligns with sustainable practices, reducing waste and improving safety.

  • Structural Diversification:
    The modular nature of these methods allows for rapid synthesis of analogs, facilitating structure-activity relationship (SAR) studies for biological activity, especially in medicinal chemistry contexts.

Summary of Key Data and Trends

Method Yield Reaction Time Advantages Limitations
Amidation with acid chlorides 70–85% 12–24 hrs High selectivity Sensitive to moisture, multiple steps
Click chemistry 95–98% ~5 min Rapid, high yield, eco-friendly Requires specific catalysts and ligands
Activation with DCC/NHS 75–90% 12–24 hrs Mild conditions Possible side reactions, purification needed

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .

Biology: In biological research, this compound is utilized to study the interactions of imidazole-containing molecules with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: It is investigated for its pharmacological properties, including its ability to modulate biological pathways and its therapeutic potential in treating diseases .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the design of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating signal transduction pathways . The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity to targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Imidazole vs. Triazole/Oxazolidinone Derivatives
  • Compound 1a and 1b (tert-butyl 4-(4-((R)-5-((1H-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate derivatives) feature oxazolidinone and triazole groups instead of imidazole. These compounds exhibit instability in simulated gastric fluid, unlike the target compound, which lacks such data but shares the Boc-piperazine backbone .
Heterocyclic Additions
  • tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) and tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate incorporate pyridine-linked thiadiazole or oxadiazole rings, which may enhance π-π stacking or metabolic stability compared to the imidazole-carbonyl group .
Substituent Modifications
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (C₁₄H₂₇N₃O₂, 269.38 g/mol) introduces a piperidine ring, increasing hydrophobicity and steric bulk .

Stability and Reactivity

  • The target compound’s stability remains undocumented, but compounds 1a/1b degrade in simulated gastric fluid due to their oxazolidinone-triazole motifs, highlighting the impact of substituents on stability .
  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate is reactive in C–H insertion reactions, a property absent in the target compound .

Biological Activity

Tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that incorporates both imidazole and piperazine moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 2423320-01-6
  • Molecular Formula : C13H20N4O3
  • Molecular Weight : 280.3 g/mol
  • Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, enhancing the compound's binding affinity and selectivity. The piperazine ring contributes to the overall stability and bioavailability of the compound.

Antimicrobial Activity

Research has indicated that compounds featuring imidazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar imidazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarity to known bioactive compounds suggests potential antimicrobial efficacy.

CompoundTarget PathogenMIC (μg/mL)Reference
Example AStaphylococcus aureus3.12
Example BEscherichia coli10

Enzyme Inhibition

This compound may act as an enzyme inhibitor due to its structural features. Imidazole-containing compounds are known to inhibit various enzymes by mimicking substrate structures or binding to active sites. For example, similar compounds have demonstrated inhibition against proteases involved in viral replication, suggesting a potential role in antiviral therapies.

Study on Antiviral Activity

In a recent study examining the antiviral properties of imidazole derivatives, researchers found that certain compounds effectively inhibited the activity of NS3/4A protease in hepatitis C virus (HCV). The mechanism involved competitive inhibition at the enzyme's active site, leading to reduced viral replication. Although this compound was not directly tested, its structural characteristics align with those of effective inhibitors in this class.

Research on Anticancer Properties

Another area of interest is the potential anticancer activity of imidazole derivatives. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators. While specific studies on this compound are scarce, its potential in this area warrants further investigation.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with attention to imidazole proton shifts (δ 7.5–8.5 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₅H₂₂N₄O₃: theoretical 306.17) .

How can stereochemical outcomes be controlled during synthesis?

Q. Advanced

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-Boc-piperazine) to dictate configuration .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to induce enantioselectivity .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, as applied in tert-butyl diazoacetylpiperazine derivatives .

What strategies enable further functionalization of the compound for biological testing?

Q. Basic

  • Boc Deprotection : Treat with HCl/dioxane to expose the piperazine amine for subsequent alkylation or acylation .
  • Imidazole Modification : Electrophilic substitution (e.g., bromination at C4/C5) introduces handles for cross-coupling .
  • Linker Addition : Attach polyethylene glycol (PEG) chains via esterification to improve solubility .

How should researchers resolve contradictory spectral data (e.g., unexpected NMR peaks)?

Q. Advanced

  • 2D NMR : Perform COSY or HSQC to assign overlapping signals, particularly in aromatic/heterocyclic regions .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace signal origins .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

What purification methods are effective for isolating the compound?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (e.g., 0–70% ethyl acetate in hexane) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • Acid-Base Extraction : Separate unreacted imidazole derivatives via pH-dependent solubility .

What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents .
  • SAR Analysis : Correlate substituent electronegativity (e.g., fluorine at meta positions) with activity, as seen in fluorinated piperazine analogs .
  • Metabolic Stability Assays : Test microsomal stability to identify labile sites (e.g., ester hydrolysis) for structural hardening .

How does the compound’s stability vary under different storage conditions?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent Boc-group hydrolysis .
  • Solvent Stability : Avoid prolonged exposure to DMSO, which may catalyze decomposition .
  • Moisture Sensitivity : Use molecular sieves in hygroscopic solvents (e.g., DMF) .

Can computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and blood-brain barrier penetration (logBB < 0.3) .
  • CYP Inhibition Assays : In silico models (e.g., StarDrop) identify potential cytochrome P450 interactions, guiding structural tweaks .
  • Solubility Modeling : COSMO-RS predicts solubility in biorelevant media (e.g., FaSSIF) to optimize formulation .

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